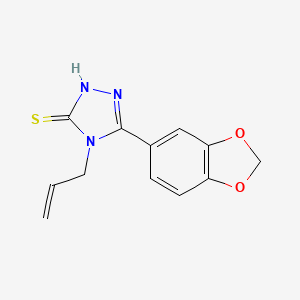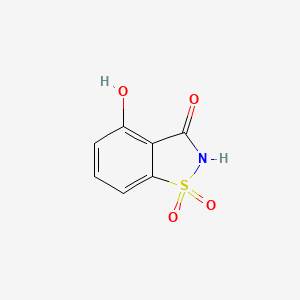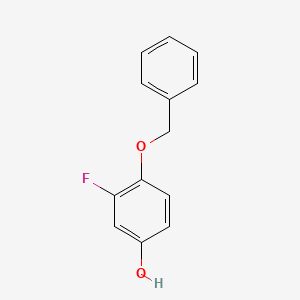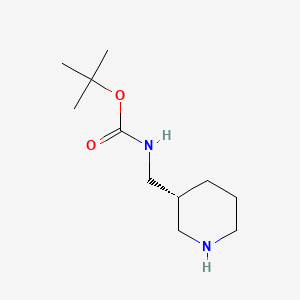![molecular formula C11H20N2O2 B1332695 cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole CAS No. 250275-15-1](/img/structure/B1332695.png)
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole
Descripción general
Descripción
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole is a structural motif that appears in various chemical compounds with potential biological activity and interesting binding properties. It is a part of larger molecules that have been synthesized and studied for their potential as receptors for anions, inhibitors of cysteinyl proteinases, and for their optical properties .
Synthesis Analysis
The synthesis of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit often involves complex organic reactions. For instance, the synthesis of meso-substituted hexapyrrolic calix pyrrole, which includes this motif, was achieved and resulted in a new receptor for anions . Similarly, the synthesis of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors involved a stereoselective process through protected intermediates, demonstrating the versatility of this scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit has been elucidated using techniques such as single crystal X-ray diffraction. This has revealed details such as the presence of cis- and trans-configurational isomers and their respective conformations . The crystal structure of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, for example, was determined to be monoclinic with a specific formula .
Chemical Reactions Analysis
The chemical reactivity of the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole moiety has been explored in the context of anion binding and proteinase inhibition. The cis-isomer of hexapyrrolic calix pyrrole showed strong anion binding due to a combination of hydrogen bonding and anion-π interactions . In the field of enzyme inhibition, the cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold has been utilized to create potent inhibitors for cysteinyl proteinases, highlighting the importance of this structure in drug design .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole unit are influenced by their molecular structure. For example, the anion binding properties of the cis-isomer of hexapyrrolic calix pyrrole differ significantly from its trans-isomer, with the former showing higher affinity and cross-reactivity for anions . The optical properties of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, which are related structures, have been studied, revealing strong blue fluorescence and high quantum yields, indicating potential applications in materials science .
Aplicaciones Científicas De Investigación
Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole , also known as cis-Boc-HHP , is a cyclic dipeptide. It’s used for experimental and research purposes .
The compound is related to pyrrole , a biologically active scaffold known for its diverse nature of activities . Pyrrole and its analogs are found in many natural products and marketed drugs . They’re known to have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
Safety And Hazards
“Cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propiedades
IUPAC Name |
tert-butyl (3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVLZRRIRGSTE-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CNC[C@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363898 | |
| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
250275-15-1 | |
| Record name | tert-Butyl (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS-2-BOC-HEXAHYDROPYRROLO[3,4-C]PYRROLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)





![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)
